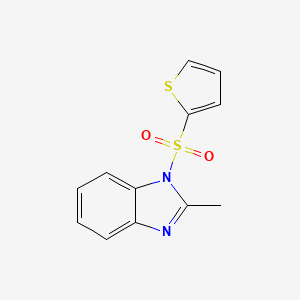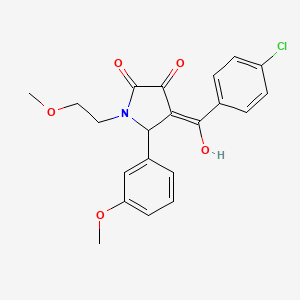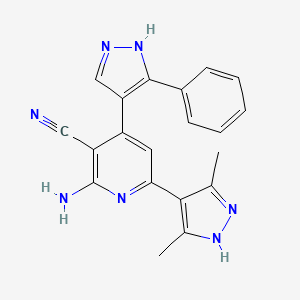
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its broad spectrum of biological activities, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE typically involves the condensation of 2-methyl-1H-benzimidazole with a thiophene derivative. One common method is the reaction of 2-methyl-1H-benzimidazole with 2-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Applications De Recherche Scientifique
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function. The thiophene ring can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of microbial growth and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1H-benzimidazole: Lacks the thiophene moiety but shares the benzimidazole core.
2-Thiophenesulfonyl chloride: Contains the thiophene moiety but lacks the benzimidazole core.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE is unique due to the combination of benzimidazole and thiophene moieties in a single molecule. This combination can result in enhanced biological activities and unique chemical properties compared to its individual components .
Propriétés
IUPAC Name |
2-methyl-1-thiophen-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-13-10-5-2-3-6-11(10)14(9)18(15,16)12-7-4-8-17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOICHODDPGANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265103.png)
![N-[(3,4-diethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B5265105.png)
![methyl {2-chloro-6-ethoxy-4-[(E)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5265110.png)
![2-methoxyethyl (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265113.png)
![(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B5265121.png)

![(5-ethyl-1H-pyrazol-4-yl)-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone](/img/structure/B5265135.png)

![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol](/img/structure/B5265142.png)
![3-[(2-thienylcarbonyl)amino]phenyl acetate](/img/structure/B5265151.png)
![N-(3-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265163.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265170.png)
![4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5265177.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)
